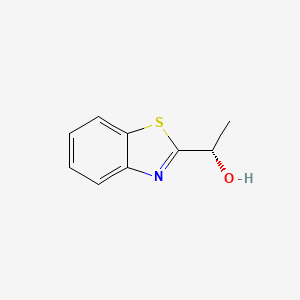

(1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

(1S)-1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC2=CC=CC=C2S1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Functionalization and Derivatization Strategies for the 1s 1 1,3 Benzothiazol 2 Yl Ethan 1 Ol Core

Modification at the Benzothiazole (B30560) Ring System

The benzothiazole ring is an electron-deficient system, which influences its reactivity towards various chemical transformations. wikipedia.org Functionalization of this moiety can be achieved through several modern synthetic methodologies.

Regioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool for the atom-economical modification of heterocyclic systems. For the benzothiazole core, several positions are susceptible to C-H activation, with the reactivity being influenced by the directing groups and catalysts employed.

Recent advancements have demonstrated the utility of transition-metal catalysis in achieving regioselective C-H functionalization of benzothiazoles. For instance, iron(III)-catalyzed reactions have been developed for the synthesis of 2-arylbenzothiazoles from aryl isothiocyanates and arenes, proceeding via a C-H functionalization/C-S bond formation cascade. acs.org While the target molecule already possesses a substituent at the C2 position, similar strategies could be adapted to functionalize the benzo-fused portion of the ring system.

Palladium-catalyzed reactions have been shown to effect C7 arylation of benzothiazoles through a sulfur chelation-assisted, N-directed C-H bond cleavage. mdpi.com This approach offers a predictable way to introduce aryl groups at a specific position on the benzene (B151609) ring of the (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol core.

Furthermore, iridium-catalyzed C-H borylation presents a versatile method for introducing a boronate ester group onto the benzothiazole ring. acs.org This transformation allows for subsequent cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds at various positions, including C4, C5, C6, and C7. acs.org The regioselectivity of the borylation can be controlled by the choice of ligands and reaction conditions. acs.org

A summary of potential regioselective C-H functionalization strategies is presented in the table below.

| Strategy | Catalyst/Reagent | Position(s) Functionalized | Resulting Functional Group |

| Arylation | Iron(III) Chloride | C4, C5, C6, C7 | Aryl |

| Arylation | Palladium(II) Acetate | C7 | Aryl |

| Borylation | Iridium Complex | C4, C5, C6, C7 | Boronate Ester |

| C-H/C-H Activation | Various | C4, C5, C6, C7 | Various |

Electrophilic Aromatic Substitution Reactions on Benzothiazoles

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org The benzothiazole ring system is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the thiazole (B1198619) moiety. wikipedia.org Consequently, harsh reaction conditions are often required for these transformations. acs.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For benzothiazoles, these reactions typically occur on the benzene ring. The position of substitution is influenced by the existing substituents and the reaction conditions. Due to the deactivating nature of the heterocyclic ring, electrophilic substitution can lead to a mixture of products, often favoring the C4 and C7 positions. acs.org The presence of the chiral alcohol side chain may also exert some electronic and steric influence on the regiochemical outcome.

Directed Metalation Strategies for Benzothiazole Derivatization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.orgunblog.fr This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org

In the context of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, the nitrogen atom within the thiazole ring can potentially act as a directing group. However, stronger directing groups can be installed on the benzothiazole ring to achieve high regioselectivity. For example, a sulfonyl group can be introduced and subsequently used to direct metalation to the adjacent position. diva-portal.org Following deprotonation, the resulting organometallic intermediate can be trapped with a variety of electrophiles to introduce a wide range of functional groups.

The general scheme for directed metalation is as follows:

Introduction of a directing metalation group (DMG) onto the benzothiazole ring.

Treatment with a strong base (e.g., n-butyllithium) to effect regioselective deprotonation ortho to the DMG. uwindsor.ca

Quenching of the resulting organometallic species with an electrophile to install the desired functional group. uwindsor.ca

Transformations Involving the Chiral Hydroxyl Group

The secondary alcohol moiety in (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a key site for derivatization, allowing for the introduction of various functional groups while retaining the crucial stereochemistry.

Esterification and Etherification Reactions of the Alcohol

Esterification: The hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives (e.g., acyl chlorides, anhydrides). Fischer esterification, involving the reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. britannica.comchemguide.co.uk This reaction is reversible, and conditions can be optimized to favor ester formation. chemguide.co.uk The use of acyl chlorides or anhydrides often provides higher yields and proceeds under milder conditions. Chiral esters can also be synthesized through transesterification reactions, sometimes employing enzymatic catalysts for high enantioselectivity. organic-chemistry.orge-bookshelf.de

Etherification: The formation of an ether from the chiral alcohol can be achieved through several methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. britannica.com Due to the requirement of a strong base, care must be taken to avoid side reactions. Alternatively, transition-metal-catalyzed etherification reactions have been developed, offering milder conditions and broader substrate scope. acs.org

| Reaction | Reagent | Functional Group Introduced |

| Esterification | Carboxylic Acid/Acid Catalyst | Ester |

| Esterification | Acyl Chloride/Base | Ester |

| Etherification | Alkyl Halide/Strong Base | Ether |

| Etherification | Alcohol/Transition-Metal Catalyst | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Moiety

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-(1,3-benzothiazol-2-yl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the benzothiazole ring. Kinetic studies of the oxidation of benzothiazole derivatives have been conducted using reagents such as chloramine-T. researchgate.net It is also important to note that under certain oxidative conditions, the benzothiazole ring itself can undergo oxidative ring-opening. scholaris.caresearchgate.net

Reduction: While the hydroxyl group is already in a reduced state, the corresponding ketone can be stereoselectively reduced back to the alcohol. This can be useful for dynamic kinetic resolution processes or for the synthesis of the opposite enantiomer if a suitable chiral reducing agent is used.

Derivatization for Advanced Chemical Conjugation

The hydroxyl group of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol serves as a versatile handle for a variety of chemical modifications. These modifications are designed to introduce functionalities that can readily participate in efficient and selective conjugation reactions. The primary strategies employed for this purpose include esterification and etherification to append linker moieties, as well as the introduction of bioorthogonal handles for "click chemistry" applications.

Esterification and Amide Bond Formation

One of the most direct methods for derivatizing the hydroxyl group is through esterification. This reaction allows for the introduction of a wide array of functionalities by reacting the alcohol with a carboxylic acid or its activated derivative. For instance, the attachment of a linker arm terminated with a reactive group, such as a carboxylic acid, amine, or alkyne, can be achieved.

In a representative synthetic approach, (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol can be reacted with a bifunctional linker containing a terminal carboxylic acid, such as succinic anhydride (B1165640), to yield a hemiester. The newly introduced terminal carboxylic acid can then be activated, for example, using carbodiimide (B86325) chemistry (e.g., EDC/NHS), to facilitate amide bond formation with an amine-containing molecule. This strategy is widely used for conjugating small molecules to proteins and peptides.

While specific data on the derivatization of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is not extensively documented in publicly available literature, the principles of esterification are well-established. The following table outlines hypothetical derivatization reactions based on standard organic chemistry principles.

| Reagent | Reaction Type | Product Functional Group | Potential Conjugation Target |

| Succinic anhydride | Esterification | Carboxylic acid | Amines (e.g., proteins, peptides) |

| 4-Pentynoic acid | Esterification | Terminal alkyne | Azide-containing molecules |

| Bromoacetyl bromide | Esterification | α-Haloester | Thiols (e.g., cysteine residues) |

| Boc-glycine | Esterification | Boc-protected amine | Subsequent deprotection and conjugation |

This table presents potential derivatization strategies based on established chemical reactions.

Etherification for Stable Linkages

Ether linkages offer greater chemical stability compared to esters, which can be susceptible to hydrolysis. Derivatization of the hydroxyl group of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol via etherification provides robustly linked conjugates. A common method to achieve this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

This approach can be used to introduce linkers with various functionalities. For example, reaction with propargyl bromide would install a terminal alkyne, a key functional group for click chemistry.

| Reagent | Reaction Type | Product Functional Group | Potential Conjugation Target |

| Propargyl bromide | Williamson Ether Synthesis | Terminal alkyne | Azide-containing molecules |

| 2-Bromoethylamine hydrobromide | Williamson Ether Synthesis | Primary amine | Carboxylic acids, activated esters |

| 2-(2-Chloroethoxy)ethanol | Williamson Ether Synthesis | Hydroxyl-terminated PEG linker | Further functionalization or direct conjugation |

This table illustrates potential etherification pathways for derivatization.

Introduction of Bioorthogonal Handles for Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for bioconjugation. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this powerful conjugation method, the (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol core must first be derivatized to contain either an azide (B81097) or an alkyne group.

As mentioned, esterification with 4-pentynoic acid or etherification with propargyl bromide can introduce a terminal alkyne. Conversely, an azide functionality can be introduced by first converting the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide.

The resulting azide- or alkyne-functionalized (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol derivative can then be "clicked" onto a complementary functionalized biomolecule or polymer. This strategy has been widely adopted for applications such as fluorescent labeling of proteins, targeted drug delivery, and the creation of functionalized materials.

| Derivatization Strategy | Introduced Handle | Click Reaction Partner |

| Esterification with 4-pentynoic acid | Terminal Alkyne | Azide-modified molecule |

| Etherification with propargyl bromide | Terminal Alkyne | Azide-modified molecule |

| Tosylation followed by substitution with NaN3 | Azide | Alkyne-modified molecule |

This table summarizes strategies for introducing click chemistry handles.

Structural Characterization and Elucidation of 1s 1 1,3 Benzothiazol 2 Yl Ethan 1 Ol and Its Derivatives

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and conformational details.

The benzothiazole (B30560) ring system in this and other derivatives is found to be essentially planar. nih.govresearchgate.net In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, such as O—H⋯N interactions, where the hydroxyl group of one molecule bonds with the nitrogen atom of the thiazole (B1198619) ring of an adjacent molecule, forming distinct packing motifs like zigzag chains. nih.govresearchgate.net Analysis of dihedral angles, for instance between the benzothiazole and other parts of a derivative molecule, reveals the preferred conformation in the solid state. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₆F₃NOS |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.2116 (9) |

| b (Å) | 5.5052 (4) |

| c (Å) | 10.2279 (8) |

| β (°) | 107.411 (9) |

| Volume (ų) | 494.91 (7) |

Optical Rotation Measurements for Chiral Purity Determination

As a chiral molecule, (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is optically active, meaning it rotates the plane of plane-polarized light. libretexts.org Optical rotation is a physical property measured using a polarimeter. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (1S)-enantiomer will rotate light in one direction, while its mirror image, the (1R)-enantiomer, will rotate it by an equal magnitude in the opposite direction.

The specific rotation [α] is a standardized value calculated from the observed rotation, concentration, and path length. It is a defining characteristic of a chiral compound. This technique is crucial for determining the chiral purity or enantiomeric excess (e.e.) of a sample. A sample containing only one enantiomer (enantiopure) will exhibit the maximum specific rotation, whereas a racemic mixture (a 50:50 mix of both enantiomers) is optically inactive and will show no rotation. libretexts.org For example, other chiral alcohols like (R)-1-(3-chlorophenyl)ethanol have reported specific rotation values that serve as a reference for the expected magnitude of this property. rsc.org

Elemental Analysis

Elemental analysis is a cornerstone technique in the structural elucidation of novel compounds, providing quantitative information on the elemental composition of a sample. This method is fundamental for verifying the empirical formula of a synthesized molecule by comparing the experimentally determined mass percentages of its constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) with the theoretically calculated values derived from its proposed molecular formula. The close correlation between found and calculated values serves as a crucial checkpoint for purity and structural confirmation.

For the parent compound, (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, the theoretical elemental composition has been calculated based on its molecular formula, C₉H₉NOS. These values provide a benchmark for the elemental composition expected for this specific molecule.

Table 1: Theoretical Elemental Composition of (1S)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol (C₉H₉NOS)

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 60.31 |

| Hydrogen | H | 5.06 |

| Nitrogen | N | 7.81 |

| Oxygen | O | 8.93 |

| Sulfur | S | 17.89 |

In the broader research context, elemental analysis has been extensively applied to confirm the successful synthesis of various derivatives of the benzothiazole scaffold. Research findings consistently demonstrate a high degree of agreement between the experimentally measured elemental percentages and the calculated values for these complex derivatives, thereby validating their proposed structures.

For instance, in the synthesis and characterization of novel benzothiazole derivatives, elemental analysis is a standard procedure. One study reported the analysis for a compound with the molecular formula C₁₇H₁₅NO₃S, where the found values of Carbon (65.18%), Hydrogen (4.83%), and Nitrogen (4.46%) were in excellent agreement with the calculated values of C (65.16%), H (4.82%), and N (4.47%). nih.gov

Another investigation into a different series of benzothiazole derivatives provided similar validation. For the compound 2-(2-((2-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (C₂₀H₁₄N₂O₃S), the experimental results (C, 66.31%; H, 3.88%; N, 7.74%) closely matched the theoretical calculations (C, 66.29%; H, 3.89%; N, 7.73%), confirming the structure of the synthesized molecule. nih.gov

These findings are summarized in the data tables below, illustrating the precision of elemental analysis in the structural characterization of benzothiazole derivatives.

Table 2: Elemental Analysis Data for Benzothiazole Derivative C₁₇H₁₅NO₃S

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.16 | 65.18 |

| Hydrogen (H) | 4.82 | 4.83 |

| Nitrogen (N) | 4.47 | 4.46 |

Table 3: Elemental Analysis Data for 2-(2-((2-nitrobenzyl)oxy)phenyl)benzo[d]thiazole (C₂₀H₁₄N₂O₃S)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 66.29 | 66.31 |

| Hydrogen (H) | 3.89 | 3.88 |

| Nitrogen (N) | 7.73 | 7.74 |

The consistent and minor deviations between the calculated and found percentages across these examples underscore the reliability of elemental analysis as a definitive tool for verifying the elemental composition and purity of newly synthesized (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol derivatives.

Theoretical and Computational Investigations of 1s 1 1,3 Benzothiazol 2 Yl Ethan 1 Ol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying organic molecules due to its balance of computational efficiency and accuracy. scirp.org DFT calculations are employed to determine the molecule's ground-state properties by solving the Schrödinger equation based on the electron density. scirp.org For benzothiazole (B30560) derivatives, methods like the B3LYP functional combined with basis sets such as 6-31G or 6-311G are commonly used to model their properties effectively. mdpi.comnbu.edu.sakau.edu.sa

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. mdpi.com Calculations performed on various 2-substituted benzothiazole derivatives have established typical bond lengths and angles for the benzothiazole core. nbu.edu.sa

Conformational analysis is particularly important for (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol due to the rotatable single bond between the chiral carbon of the ethanol (B145695) group and the benzothiazole ring. By systematically rotating this bond and calculating the energy of each resulting conformer, a potential energy surface can be mapped to identify the most stable conformations and the energy barriers between them. mdpi.com For similar benzothiazole derivatives, it has been found that stable conformers often arise from specific dihedral angles that minimize steric hindrance. mdpi.com

Table 1: Predicted Geometrical Parameters for (1S)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol Note: These values are representative and based on DFT calculations (e.g., B3LYP/6-311++G(d,p) level) of structurally similar 2-substituted benzothiazole molecules. nbu.edu.sa

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=N (thiazole ring) | ~ 1.29 - 1.34 | |

| S-C (thiazole ring) | ~ 1.74 - 1.75 | |

| C-C (ring fusion) | ~ 1.45 - 1.48 | |

| C-O (ethanol group) | ~ 1.43 | |

| C-C (ethanol group) | ~ 1.52 | |

| **Bond Angles (°) ** | ||

| C-S-C (thiazole ring) | ~ 88 - 90 | |

| C-N=C (thiazole ring) | ~ 110 - 112 | |

| C-C-O (ethanol group) | ~ 109.5 |

Electronic Structure Analysis (HOMO/LUMO Energies, Bandgap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. mgesjournals.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher stability. mdpi.com For benzothiazole derivatives, the HOMO is often localized on the electron-rich benzothiazole ring system, while the LUMO's location can be influenced by the substituent at the 2-position. mdpi.com DFT calculations are used to compute the energies of these orbitals and the resulting energy gap. scirp.orgnih.gov

Table 2: Representative Electronic Properties of 2-Substituted Benzothiazoles Note: Values are illustrative and derived from DFT studies on analogous benzothiazole systems. mdpi.commdpi.com

| Property | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.5 to -6.2 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.8 to -3.4 | Electron-accepting ability |

| Energy Gap | ΔE (ELUMO - EHOMO) | 2.8 to 4.7 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. scirp.org It is calculated using DFT and plotted onto the molecule's electron density surface. scirp.org The MEP map uses a color scale to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent regions of neutral potential. nih.gov

For (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, the MEP map would be expected to show significant negative potential (red) around the nitrogen atom of the thiazole (B1198619) ring and the oxygen atom of the hydroxyl group, as these are the most electronegative atoms and are likely sites for hydrogen bonding and electrophilic interaction. scirp.orgresearchgate.net The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic attack. The aromatic benzene (B151609) ring would show a mixed potential, reflecting the delocalized π-electron system. scirp.org

Mechanistic Studies of Reactions Involving the Compound

Computational chemistry is instrumental in elucidating the complex mechanisms of chemical reactions. By modeling the entire reaction pathway, researchers can identify intermediates, transition states, and calculate the activation energies required for the reaction to proceed.

Computational Elucidation of Reaction Pathways

To study a reaction involving (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, such as an esterification or oxidation of the alcohol group, computational chemists use DFT to map the potential energy surface of the reaction. This involves locating all stationary points, including reactants, products, and any intermediates, as well as the transition states (TS) that connect them. researchgate.net A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome. nih.gov

The process involves proposing a plausible reaction mechanism and then calculating the geometries and energies of each species along that pathway. researchgate.net For instance, in a ruthenium-catalyzed reaction forming benzothiazoles, DFT has been used to investigate the mechanism and explain experimental yields. researchgate.net Similarly, the formation of benzothiazoles has been studied computationally, revealing that energy barriers can be overcome through the energy released in exothermic steps. nih.gov These computational models provide a step-by-step view of bond-breaking and bond-forming processes, which is often impossible to observe experimentally. rsc.org

Regioselectivity and Stereoselectivity Predictions

When a reaction can yield multiple products, computational methods can predict which product is most likely to form. Regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) are determined by the relative energy barriers of the competing reaction pathways. rsc.orgbeilstein-journals.org

For reactions involving (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, selectivity could be a key factor. For example, in a C-H activation reaction on the benzene ring, DFT calculations can determine the activation energy for functionalization at each unique carbon position. nih.gov The pathway with the lowest activation energy corresponds to the major product. nih.gov

Stereoselectivity is particularly relevant due to the chiral center in the molecule. If the compound reacts with another chiral reagent, multiple diastereomeric products could be formed. Computational modeling can predict the diastereoselectivity by calculating the energies of the different transition states leading to each diastereomer. nih.gov The transition state with the lower energy will be more populated, leading to the major diastereomer. Factors such as steric hindrance and specific non-covalent interactions within the transition state structure, which can be accurately modeled using DFT, are often the origin of the observed selectivity.

Computational studies, particularly molecular docking and simulation, are crucial tools for elucidating the interactions between small molecules and biological targets at a molecular level. While specific molecular docking research on (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is not extensively detailed in the available literature, a wealth of data exists for the broader class of benzothiazole derivatives. These studies provide a foundational understanding of how the benzothiazole scaffold interacts with various proteins, offering insights into the potential behavior of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol.

Ligand-Protein Interaction Profiling

Molecular docking simulations for benzothiazole derivatives have revealed characteristic interaction patterns with a range of protein targets. These interactions are fundamental to the biological activity of these compounds and are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic or van der Waals forces. wjarr.comnih.govnih.gov

The profiling of these interactions helps in understanding the structural basis for the inhibitory activity of these compounds. For instance, studies on benzothiazole derivatives as antimicrobial agents targeting the Escherichia coli dihydroorotase enzyme identified key interactions. Molecular modeling showed the formation of hydrogen bonds with active site residues such as LEU222 or ASN44. nih.gov Furthermore, strong hydrophobic interactions involving the benzothiazole and associated ring systems at the entrance of the active site were observed, which could interfere with substrate access. nih.gov

In another study focusing on tyrosinase inhibitors, benzothiazole-thiourea hybrids were shown to interact via hydrogen bonding between the amino groups of the thiourea (B124793) moiety and the amino acid residue Glu322. nih.gov The same study also identified π-π coupling between the benzothiazole ring and the benzene rings of His244 and His263, highlighting the importance of aromatic interactions. nih.gov Similarly, investigations into the interactions between a benzothiazole derivative and lysozyme (B549824) identified pi-alkyl interactions with ALA107 and ILE98, and a pi-sulfur interaction with TRP63. mdpi.com

The specific interactions identified are crucial for the stability of the ligand-protein complex. These non-covalent bonds collectively determine the orientation and affinity of the ligand within the protein's binding pocket. nih.gov

| Protein Target | PDB ID | Interacting Benzothiazole Derivative Class | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|---|

| Dihydroorotase (E. coli) | N/A | Antimicrobial Benzothiazoles | LEU222, ASN44 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov |

| Tyrosinase | N/A | Benzothiazole-Thiourea Hybrids | Glu322, His244, His263 | Hydrogen Bonds, π-π Stacking | nih.gov |

| Lysozyme | N/A | 2-(methylthio)-benzothiazole | ALA107, ILE98, TRP63, TRP108 | Pi-alkyl, Pi-sulfur, Pi-pi T-shaped | mdpi.com |

| SARS-CoV-2 Mpro | 6LU7 | Antiviral Benzothiazoles | N/A | Hydrogen Bonds, Hydrophobic, Ionic, Water Bridges | nih.gov |

| Tubulin | 3E22 | Antiproliferative Benzothiazoles | N/A | Interactions in the colchicine (B1669291) binding site | researchgate.net |

Prediction of Binding Modes and Affinities

Beyond identifying interaction types, computational methods are employed to predict the preferred orientation, or binding mode, of a ligand within a protein's active site. researchgate.net These models are critical for structure-activity relationship (SAR) studies and for the rational design of more potent inhibitors. nih.gov The predicted binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol), provides a quantitative estimate of the ligand's binding strength. A lower docking score generally indicates a more favorable binding affinity. f1000research.com

Studies on various benzothiazole derivatives have demonstrated a wide range of binding affinities against different biological targets. For example, in a study of novel benzothiazole-hydroxamic acid hybrids as histone deacetylase (HDAC) inhibitors, molecular docking was performed against HDAC8 (PDB ID: 1T69). The designed compounds recorded docking scores (ΔG) ranging from -6.322 to -9.46 kcal/mol, which were more favorable than the reference ligand Vorinostat (-5.375 kcal/mol). Compound 2E in this series, a benzothiazole linked to hydroxamic acid via p-aminobenzoic acid, exhibited the lowest docking score (-9.460 kcal/mol), suggesting it has the highest predicted binding affinity. f1000research.com

In research targeting Alzheimer's disease, benzothiazole derivatives were evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). anadolu.edu.tr One derivative, compound 4f, showed significant inhibitory activity with experimental IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B. anadolu.edu.tr The corresponding in silico studies supported these findings, showing strong interactions with the active sites of both enzymes. anadolu.edu.tr Similarly, a study of benzothiazole derivatives as anticonvulsant agents targeting GABA-aminotransferase (PDB ID: 1OHV) reported excellent mol dock scores for several derivatives, ranging from -104.23 to -121.56, compared to standard drugs phenytoin (B1677684) (-73.63) and carbamazepine (B1668303) (-62.45). wjarr.com

These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. wjarr.comresearchgate.net

| Protein Target | PDB ID | Benzothiazole Derivative/Class | Predicted Binding Affinity (Docking Score) | Experimental Affinity (IC50) | Source |

|---|---|---|---|---|---|

| HDAC8 | 1T69 | Compound 2E (Hydroxamic acid hybrid) | -9.460 kcal/mol | N/A | f1000research.com |

| HDAC8 | 1T69 | Vorinostat (Reference) | -5.375 kcal/mol | N/A | |

| GABA-aminotransferase | 1OHV | Derivatives SDZ3-SDZ64 | -104.23 to -121.56 (Mol dock score) | N/A | wjarr.com |

| Acetylcholinesterase (AChE) | N/A | Compound 4f | N/A | 23.4 ± 1.1 nM | anadolu.edu.tr |

| Monoamine Oxidase B (MAO-B) | N/A | Compound 4f | N/A | 40.3 ± 1.7 nM | anadolu.edu.tr |

| Tyrosinase | N/A | Compound BT2 | N/A | 1.3431 ± 0.0254 µM | nih.gov |

| Tubulin | 3E22 | Antiproliferative Benzothiazoles (4g, 4j, 4o) | N/A | Potent growth inhibition | researchgate.net |

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

Antimicrobial Activity Investigations (In Vitro)

No published in vitro studies were found that specifically investigate the antimicrobial activity of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol . While the broader class of benzothiazole (B30560) derivatives has been explored for such properties, data for this particular compound is not available. nih.govnih.govkuleuven.benih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Antibacterial Efficacy

There are no specific data available from in vitro assays on the antibacterial efficacy of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol against Gram-positive or Gram-negative bacteria.

Antifungal Efficacy

There are no specific data available from in vitro assays regarding the antifungal efficacy of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol against any fungal strains.

Anti-tubercular Potential

No in vitro studies assessing the anti-tubercular potential of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol against Mycobacterium tuberculosis or other mycobacterial species have been reported in the available literature. Research in this area has focused on more complex benzothiazole and benzothiazinone derivatives. nih.govscispace.comnih.gov

Antineoplastic Activity Evaluations (In Vitro)

No published in vitro studies were found that specifically evaluate the antineoplastic activity of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol . The existing body of research investigates various substituted benzothiazole derivatives for their cytotoxic effects. researchgate.netresearchgate.netresearchgate.netekb.egnih.gov

Cytotoxicity in Cancer Cell Lines (In Vitro)

There is no available data on the cytotoxic effects or IC₅₀ values of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol in any human cancer cell lines.

Mechanistic Insights into Cellular Activity (Non-Clinical)

As there are no studies on the biological activity of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol , no information is available regarding its mechanistic pathways, such as the induction of apoptosis or interaction with cellular targets.

Anti-inflammatory and Analgesic Properties (In Vitro)

The benzothiazole nucleus is a core component of various compounds exhibiting anti-inflammatory and analgesic properties. nih.gov In vitro studies on related benzothiazole derivatives have provided insights into their mechanisms of action. For instance, the active compound 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine has been shown to decrease the activity of key inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests that the anti-inflammatory effects of certain benzothiazole derivatives may be mediated through the inhibition of pro-inflammatory signaling pathways.

Investigations into a series of benzothiazole-containing benzohydrazide (B10538) derivatives have further elucidated their analgesic potential. jyoungpharm.org In these studies, specific compounds demonstrated significant analgesic effects, with structure-activity relationship (SAR) analysis highlighting the importance of particular substitutions. jyoungpharm.org For example, the presence of an amide group and an iodo group on a connected benzene (B151609) ring was found to be crucial for potent analgesic activity. jyoungpharm.org

| Compound | Substitutions | Analgesic Activity (ED₅₀ in mM/kg) after 2 hr |

|---|---|---|

| 3C | Amide group, 2-Iodo benzene | 68 ± 6.4 |

| 3E | 4-Hydroxy benzene | 75 ± 5.7 |

| Celecoxib (Standard) | - | 69 ± 0.9 |

Antidiabetic Activity (In Vitro Enzyme/Receptor Assays)

A key strategy in managing diabetes mellitus involves inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.gov Several benzothiazole derivatives have been evaluated for their potential to inhibit these enzymes, thereby demonstrating in vitro antidiabetic activity. nih.govmdpi.comresearchgate.net

Studies on thiazolidinone-based benzothiazole derivatives revealed significant inhibitory activity against both α-amylase and α-glucosidase, with several analogues showing greater potency than the standard drug, acarbose. nih.gov Similarly, a series of novel benzothiazole-triazole derivatives exhibited superior α-glucosidase inhibitory activity compared to acarbose. mdpi.com Another study identified N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism, as a possible mode of their antidiabetic action. nih.gov These findings underscore the potential of the benzothiazole scaffold in the development of new antidiabetic agents through enzyme inhibition. researchgate.netnih.gov

| Compound | α-Amylase IC₅₀ (μM) | α-Glucosidase IC₅₀ (μM) |

|---|---|---|

| 4 | 2.40 ± 0.70 | 3.50 ± 0.70 |

| 5 | 2.30 ± 0.05 | 4.80 ± 0.10 |

| 6 | 2.10 ± 0.70 | 3.20 ± 0.70 |

| Acarbose (Standard) | 9.10 ± 0.10 | 10.70 ± 0.10 |

Enzyme Inhibition Studies (In Vitro)

Beyond their role in diabetes, benzothiazole derivatives have been shown to inhibit a range of other enzymes, indicating their potential in treating various diseases, including neurodegenerative disorders like Alzheimer's. nih.govrsc.org

In vitro fluorometric assays have demonstrated that novel benzothiazole derivatives can act as potent dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's disease pathology. nih.govrsc.org For example, compound 4f in one study displayed significant inhibitory activity against both AChE and MAO-B, with IC₅₀ values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. nih.gov Other studies have identified benzothiazole-hydrazone derivatives as highly selective inhibitors of human MAO-B (hMAO-B), with compound 3e showing an IC₅₀ value of 0.060 µM. mdpi.com

| Compound Series | Target Enzyme | Most Potent Compound | IC₅₀ Value |

|---|---|---|---|

| Novel Benzothiazoles nih.govrsc.org | AChE | 4f | 23.4 ± 1.1 nM |

| MAO-B | 4f | 40.3 ± 1.7 nM | |

| Benzothiazole-hydrazones mdpi.com | hMAO-B | 3e | 0.060 µM |

Antioxidant Activity Profiling

Many benzothiazole derivatives have been profiled for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. derpharmachemica.com The antioxidant potential is typically evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. derpharmachemica.comresearchgate.net

Studies have shown that various 2-aryl benzothiazole derivatives possess significant radical scavenging capabilities. derpharmachemica.comresearchgate.net For example, several synthesized benzothiazole derivatives demonstrated better antioxidant activity in the ABTS assay compared to the DPPH assay, with some compounds showing activity comparable to the standard, ascorbic acid, at higher concentrations. derpharmachemica.comresearchgate.net The antioxidant activity is often dose-dependent and influenced by the nature of substituents on the benzothiazole ring system. ijprajournal.com Research on benzothiazole-thiazolidinone derivatives indicated that compounds with electron-withdrawing substituents exhibited lower antioxidant activity. ijprajournal.com

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 7a | 151.94 |

| 7b | 106.59 |

| 7c | 217.38 |

| 7d | 292.75 |

| 7e | 197.06 |

| Ascorbic Acid (Standard) | 28.02 |

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of benzothiazole derivatives is profoundly influenced by their structural features, including stereochemistry and the nature and position of substituents on the bicyclic ring. rjptonline.orgmdpi.com

Impact of the Chiral Center on Biological Activity

For molecules with a stereocenter, such as (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, the specific spatial arrangement of atoms (absolute configuration) can be critical for biological activity. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to stereospecific interactions with chiral biological targets like enzymes and receptors. While the absolute (S)-configuration of the chiral center in the closely related compound (S)-1-(benzo[d]thiazol-2-yl)-2,2,2-trifluoroethanol has been confirmed, comprehensive studies directly comparing the in vitro biological activities of the (S) and (R) enantiomers of 1-(1,3-benzothiazol-2-yl)ethan-1-ol are not extensively detailed in the available literature.

Influence of Substituents on the Benzothiazole Ring

Structure-activity relationship (SAR) studies consistently reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating biological activity. benthamscience.com

Position 2: The activity of the benzothiazole core can be enhanced by introducing groups like thiol, amino, or substituted phenyl groups at the C-2 position. pharmacyjournal.in Phenyl group substitutions at this position have been linked to anti-inflammatory properties. pharmacyjournal.in

Position 5: Replacing hydrogen with chlorine or fluorine at the C-5 position has been shown to increase the potency of certain derivatives. pharmacyjournal.in

Position 6: This position is a key site for modification. The introduction of a chlorine atom at C-6 has been found to increase bioactivity more than a fluorine atom at C-5. nih.gov Furthermore, the presence of electron-withdrawing groups, such as a nitro or cyano group at the C-6 position, can enhance the antiproliferative activity of some benzothiazole compounds. mdpi.com In contrast, for analgesic properties, a ring-activating group like a hydroxyl (-OH) in a para position of a connected ring can be beneficial. jyoungpharm.org The presence of hydrophobic moieties is also considered favorable for certain cytotoxic activities. pharmacyjournal.in

Lack of Specific Research Data for (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Following a comprehensive search of scientific literature and research databases, it has been determined that there is no publicly available information specifically detailing the In Vitro Biological Activity and Structure-Activity Relationship (SAR) studies focusing on the role of the hydroxyl group in the biological interactions of the compound (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol .

While extensive research exists on the broader class of benzothiazole derivatives, the specific data required to address section "6.7.3. Role of the Hydroxyl Group in Biological Interactions" for this particular molecule is not present in the reviewed literature. General studies on benzothiazoles indicate that the presence and position of hydroxyl groups can significantly influence various biological activities, such as antimicrobial and anticancer effects, often by participating in hydrogen bonding with biological targets. nih.gov

However, without studies directly investigating (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol or comparing its activity to analogues where the hydroxyl group is modified or removed, any discussion on its specific role would be speculative. Generating content on this topic would not meet the required standards of scientific accuracy and adherence to the provided outline.

Therefore, the section on the role of the hydroxyl group for this specific compound cannot be completed at this time due to the absence of dedicated research findings.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes and Green Methodologies

The future synthesis of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol and its analogs will increasingly focus on principles of green chemistry to enhance sustainability, reduce waste, and improve efficiency. mdpi.com Traditional methods for constructing the benzothiazole (B30560) ring often involve harsh conditions or hazardous reagents. jsynthchem.com Modern approaches aim to circumvent these issues.

Key areas for development include:

Catalyst Innovation: Research is moving towards the use of environmentally benign catalysts. For instance, methods using a mixture of H₂O₂/HCl in ethanol (B145695) or employing ionic liquids for the condensation of 2-aminothiophenol (B119425) with carbonyl compounds represent greener alternatives. mdpi.com Another promising strategy involves using potassium persulfate (K₂S₂O₈) as a safe and affordable oxidizing agent in water. jsynthchem.com

Asymmetric Synthesis: Achieving the specific (1S) stereochemistry is crucial for biological activity. Future work will likely expand on organocatalytic and enzymatic methods. Asymmetric catalysis, including metal-based and small-molecule organocatalysis, has proven effective for producing chiral benzothiazepine (B8601423) derivatives and could be adapted. bohrium.com

Biocatalysis: The use of enzymes, particularly oxidoreductases, offers a highly selective and sustainable route for the asymmetric reduction of the precursor ketone, 2-acetylbenzothiazole, to the desired (1S)-alcohol. fao.orgnih.gov This approach operates under mild conditions and can provide high enantiomeric excess, making it an attractive option for industrial scale-up.

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly improve reaction yields and reduce reaction times, particularly for challenging substrates. nih.gov

| Methodology | Key Features | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Green Catalysis | Use of H₂O₂/HCl, ionic liquids, or K₂S₂O₈ as catalysts/reagents. mdpi.comjsynthchem.com | Avoids hazardous chemicals, mild reaction conditions, potential for catalyst recycling. | Benzothiazoles synthesized in good to excellent yields without toxic oxidants. jsynthchem.com |

| Asymmetric Catalysis | Employment of chiral metal complexes or small organic molecules (organocatalysis). bohrium.com | High stereoselectivity for producing the desired (1S)-enantiomer. | Effective for related heterocyclic structures like benzothiazepines. bohrium.com |

| Biocatalysis | Use of oxidoreductase enzymes for the asymmetric reduction of a ketone precursor. fao.org | High enantioselectivity, mild aqueous conditions, environmentally friendly. | Proven method for synthesizing a variety of chiral alcohols for pharmaceuticals. nih.gov |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, improved yields, and higher purity of products. | Can increase yields of benzothiazole synthesis with aliphatic aldehydes to 98%. nih.gov |

Advanced Functionalization and Derivatization Strategies

To explore and optimize the biological activity of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, advanced functionalization of its core structure is a critical next step. Research will focus on modifying both the benzothiazole ring and the ethanol side chain to probe structure-activity relationships (SAR).

Future strategies will likely include:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatization. nih.gov Techniques like regioselective iridium-catalyzed C-H borylation can introduce versatile boronic ester groups onto the benzene (B151609) portion of the benzothiazole ring. nih.gov These intermediates allow for the subsequent introduction of a wide variety of substituents at the C4, C5, C6, and C7 positions, which are otherwise difficult to access. nih.govresearchgate.net

Targeted Substitutions: Based on findings from related benzothiazole compounds, specific substitutions can be explored. For example, introducing electron-withdrawing groups like nitro or cyano at the C6-position has been shown to enhance the antiproliferative activity of certain benzothiazoles. nih.gov

Side-Chain Modification: The hydroxyl group of the ethan-1-ol side chain is a prime target for derivatization. Esterification or etherification could be used to modulate lipophilicity and pharmacokinetic properties. Furthermore, the hydroxyl group can be replaced with other functionalities, such as amines or halogens, to create a diverse library of analogs for biological screening.

Hybrid Molecule Synthesis: Fusing or linking the benzothiazole scaffold with other pharmacologically active moieties is a promising strategy. nih.gov For instance, creating hybrids with pyrimidine (B1678525) or thiazolidinedione has led to potent inhibitors of specific biological targets like VEGFR-2. tandfonline.com

| Functionalization Site | Strategy | Example Functional Groups | Potential Outcome |

|---|---|---|---|

| Benzene Ring (C4-C7) | Regioselective C-H Borylation followed by cross-coupling. nih.gov | Aryl, alkyl, cyano, nitro, halogen groups. | Enhanced target affinity and specificity; improved antiproliferative effects. nih.gov |

| Ethanol Side Chain (-OH) | Esterification, Etherification, Substitution. | Esters, ethers, amines, azides. | Modulation of solubility, lipophilicity, and metabolic stability. |

| Entire Scaffold | Hybridization with other pharmacophores. nih.gov | Linkage to pyrimidines, thiazolidinediones, or picolinamides. | Creation of multi-target agents or inhibitors with novel mechanisms. nih.govtandfonline.com |

Deeper Mechanistic Understanding of Biological Action

While the benzothiazole class of compounds is known to exhibit a broad spectrum of biological activities, the precise molecular targets and mechanisms of action for many derivatives, including (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, remain to be fully elucidated. tandfonline.comnih.gov Future research must focus on moving beyond phenotypic screening to detailed mechanistic studies.

Key research initiatives should include:

Target Identification: Employing unbiased approaches such as chemical proteomics, affinity chromatography, and yeast three-hybrid screening to identify the direct binding proteins and molecular targets.

Enzyme Inhibition Profiling: Screening the compound against panels of key enzymes implicated in human diseases. Benzothiazole derivatives have been reported to inhibit a wide range of enzymes, including DNA gyrase, tyrosine kinases, monoamine oxidase B (MAO-B), carbonic anhydrases, and VEGFR-2. nih.govtandfonline.comnih.govmdpi.com Determining the inhibitory profile of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is essential.

Pathway Analysis: Once a target is identified, further studies using cell-based assays, transcriptomics, and proteomics will be necessary to understand how target modulation affects downstream signaling pathways. For instance, some benzothiazoles exert their anticancer effects by simultaneously inhibiting the AKT and ERK signaling pathways. frontiersin.org

| Known Target Class for Benzothiazoles | Specific Enzyme Examples | Associated Biological Activity | Reference |

|---|---|---|---|

| Kinases | Tyrosine Kinases, VEGFR-2, p56lck, PLK1 | Anticancer, Anti-inflammatory | tandfonline.comnih.govbiointerfaceresearch.comresearchgate.net |

| Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial | nih.govnih.gov |

| Oxidoreductases | Monoamine Oxidase B (MAO-B) | Neuroprotective | mdpi.com |

| Hydrolases/Lyases | Carbonic Anhydrase, Dihydroorotase | Anticancer, Antimicrobial | tandfonline.commdpi.com |

| Transferases | GABA-Aminotransferase (GABA-AT) | Anticonvulsant | wjarr.com |

Computational Drug Design and Virtual Screening Initiatives

In silico methods are indispensable tools for accelerating the drug discovery process. For (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, computational chemistry can guide the rational design of new derivatives with improved properties.

A comprehensive computational strategy would involve:

Virtual Library Generation: Creating a large, diverse virtual library of derivatives by applying the functionalization strategies outlined in section 7.2 to the parent scaffold.

High-Throughput Virtual Screening: Screening this library against the 3D structures of known biological targets. This can rapidly identify potential "hits" with favorable binding geometries and energies. researchgate.net

Molecular Docking: Performing detailed molecular docking studies on the top hits to predict their binding modes, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the active site, and estimate binding affinities. mdpi.comwjarr.com

Molecular Dynamics (MD) Simulations: Using MD simulations to assess the stability of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding event than static docking alone. biointerfaceresearch.com

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds, helping to prioritize candidates with drug-like characteristics for synthesis. researchgate.net

| Computational Step | Purpose | Expected Outcome |

|---|---|---|

| Virtual Library Design | To create a diverse set of candidate molecules based on the core scaffold. | A large in silico database of novel derivatives for screening. |

| Virtual Screening & Docking | To identify potential biological targets and predict binding interactions. researchgate.netwjarr.com | A short-list of high-affinity compounds and their predicted binding poses. |

| Molecular Dynamics Simulation | To evaluate the stability and dynamics of the ligand-receptor complex. biointerfaceresearch.com | Confirmation of stable binding and insight into dynamic interactions. |

| ADMET Prediction | To assess the drug-likeness and potential liabilities of the candidates. researchgate.net | Prioritization of compounds with favorable pharmacokinetic and safety profiles. |

Exploration of Bio-conjugation and Prodrug Strategies (non-clinical)

To overcome potential limitations in solubility, permeability, or target specificity, non-clinical research into bioconjugate and prodrug forms of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is a valuable future direction. nih.gov

Bio-conjugation: This strategy involves covalently linking the benzothiazole compound to another biomolecule to enhance its properties.

Carbohydrate Conjugation: Attaching sugar moieties, such as N-acetyl-D-glucosamine, can improve water solubility and potentially mediate uptake through specific transporters. researchgate.netscilit.com

Siderophore Conjugation: For antibacterial applications, conjugation to siderophore mimics can hijack bacterial iron uptake systems to increase intracellular concentration, particularly in Gram-negative bacteria. nih.gov

Prodrug Design: A prodrug is an inactive precursor that is converted to the active drug in the body. nih.gov This approach can be used to improve physicochemical properties.

Ester Prodrugs: The hydroxyl group of the ethanol side chain can be esterified with a promoiety. This can increase lipophilicity to improve membrane permeability. The ester is then cleaved by endogenous esterases to release the active parent alcohol. researchgate.net This is a well-established strategy for improving the bioavailability of drugs containing hydroxyl groups.

| Strategy | Conjugate/Promoiety | Rationale and Objective | Reference |

|---|---|---|---|

| Bio-conjugation | Carbohydrates (e.g., Glucosamine) | Enhance solubility and potentially target specific cell types via glucose transporters. | researchgate.netscilit.com |

| Siderophore Mimics | Improve uptake into Gram-negative bacteria by utilizing iron transport systems. | nih.gov | |

| Prodrug Design | Ester promoieties (e.g., acetate, pivalate) | Increase lipophilicity to improve absorption and bioavailability; release the active drug via in vivo hydrolysis. | nih.govresearchgate.net |

Q & A

Basic Research Question

- NMR Spectroscopy :

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane:isopropanol (90:10) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 194.06 .

How does the electronic environment of the benzothiazole ring influence the reactivity of the hydroxyl group in (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol?

Advanced Research Question

The benzothiazole ring exerts an electron-withdrawing effect via conjugation, increasing the hydroxyl group’s acidity (pKa ~12.5 vs. ~16 for ethanol). This facilitates:

- Nucleophilic substitutions : The hydroxyl group participates in Mitsunobu reactions with triphenylphosphine/DIAD to form ethers .

- Oxidation : Selective oxidation with MnO₂ yields the ketone without degrading the benzothiazole ring .

- Steric effects : The 2-methylprop-2-en-1-yl substituent (if present) hinders axial attack, favoring specific reaction pathways .

What strategies can resolve discrepancies in biological activity data for (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol across different studies?

Advanced Research Question

Contradictions often arise from:

- Purity variations : Impurities ≥5% (e.g., diastereomers) alter bioactivity. Validate purity via HPLC and NMR .

- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .

- Stereochemical integrity : Confirm ee >98% using chiral HPLC, as minor enantiomers may antagonize activity .

What computational methods are suitable for predicting the binding affinity of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol to biological targets?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., CYP450) using the benzothiazole ring as a hydrogen-bond acceptor .

- QSAR studies : Correlate logP (calculated ~1.8) and polar surface area (45 Ų) with membrane permeability .

- MD simulations : Assess stability of ligand-protein complexes (e.g., with bacterial FabH) over 100-ns trajectories .

How can regioselectivity challenges be addressed during the functionalization of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol?

Advanced Research Question

- Directing groups : Introduce temporary protecting groups (e.g., TMS) on the hydroxyl to steer electrophilic attacks to the benzothiazole C5 position .

- Catalytic control : Fe-phthalocyanine (FePC) catalysts promote Markovnikov addition in hydration reactions .

- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution at the benzylic carbon .

What are the best practices for ensuring the stability of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol under various storage conditions?

Basic Research Question

- Storage : -20°C in amber vials under argon to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

- Stability testing : Monitor degradation via HPLC every 6 months; degradation ≤2% over 24 months under optimal conditions .

How can the enantiomeric excess of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol be accurately determined post-synthesis?

Basic Research Question

- Chiral HPLC : Use a Chiralcel OD-H column with n-hexane:ethanol (85:15); retention times: 8.2 min (1S) vs. 9.5 min (1R) .

- Polarimetry : Specific rotation [α]²⁵D = +34.5° (c = 1, CHCl₃) confirms configuration .

What in vitro assays are most appropriate for evaluating the antimicrobial potential of (1S)-1-(1,3-benzothiazol-2-yl)ethan-1-ol?

Basic Research Question

- Broth microdilution (CLSI M07-A10) : Determine MIC against S. aureus (reported MIC = 8 µg/mL) .

- Time-kill assays : Assess bactericidal effects at 2× MIC over 24 hours .

How do structural modifications to the benzothiazole moiety affect the compound's pharmacokinetic properties?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.